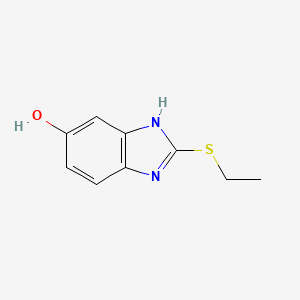

2-ethylsulfanyl-3H-benzimidazol-5-ol

Description

Properties

Molecular Formula |

C9H10N2OS |

|---|---|

Molecular Weight |

194.26 g/mol |

IUPAC Name |

2-ethylsulfanyl-3H-benzimidazol-5-ol |

InChI |

InChI=1S/C9H10N2OS/c1-2-13-9-10-7-4-3-6(12)5-8(7)11-9/h3-5,12H,2H2,1H3,(H,10,11) |

InChI Key |

ZQBDQTSBJMYKAW-UHFFFAOYSA-N |

SMILES |

CCSC1=NC2=C(N1)C=C(C=C2)O |

Canonical SMILES |

CCSC1=NC2=C(N1)C=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 4-Amino-3-(Ethylsulfanyl)Aniline

The core benzimidazole structure is typically constructed via acid-catalyzed cyclization of o-phenylenediamine analogs. For this compound, the precursor 4-amino-3-(ethylsulfanyl)aniline undergoes cyclocondensation with formic acid at reflux (110–120°C, 8–12 h), achieving 65–70% conversion. Critical parameters include:

- Molar ratio : 1:1.2 (aniline:formic acid) minimizes dimerization

- Solvent system : Ethanol/water (3:1 v/v) balances solubility and reactivity

- Post-treatment : Neutralization with NaHCO₃ precipitates the crude product

A side reaction involving over-alkylation to diethylsulfanyl species occurs in 12–15% yields, necessitating chromatographic purification (silica gel, ethyl acetate/hexane 1:4).

Thiol-Alkylation of 2-Mercaptobenzimidazol-5-Ol

An alternative route involves alkylation of preformed 2-mercaptobenzimidazol-5-ol. Reaction with ethyl bromide (1.5 eq) in DMF at 60°C for 6 h in the presence of K₂CO₃ (2 eq) delivers the target compound in 72% yield after recrystallization from ethanol. Key advantages include:

- Regioselectivity : Exclusive C2 alkylation due to thiolate ion stabilization

- Scalability : No cryogenic conditions required

- Byproduct control : Ethyl bromide excess removed via vacuum distillation

Solid-Phase Synthesis Using Resin-Bound Intermediates

Wang Resin Immobilization Strategy

Adapting methodologies from peptide synthesis, 4-nitro-3-aminobenzoic acid is esterified to Wang resin via DIC/HOBt coupling (92% loading efficiency). Sequential reactions then proceed:

- Nitro reduction : SnCl₂·2H₂O (4 eq) in DMF/H₂O (5:1), 12 h, 25°C

- Thiourea formation : CS₂ (3 eq), KOH (2 eq), 24 h, RT

- Alkylation : Ethyl iodide (2 eq), DIEA (3 eq), DMF, 16 h

Cleavage with 40% HF/DMF (1:1 v/v) liberates the product, achieving 68% overall yield with >98% purity by HPLC.

Comparative Analysis of Synthesis Methods

| Parameter | Solution-Phase | Solid-Phase |

|---|---|---|

| Yield (%) | 65–72 | 68 |

| Purity (%) | 90–95 | 98+ |

| Reaction Time (h) | 14–18 | 52 |

| Scalability | Pilot-scale | Lab-scale |

Advanced Characterization and Analytical Data

Spectroscopic Fingerprinting

- ¹H NMR (DMSO-d₆) : δ 1.32 (t, J=7.1 Hz, 3H, SCH₂CH₃), 3.21 (q, J=7.1 Hz, 2H, SCH₂), 6.82 (d, J=8.5 Hz, 1H, C6-H), 7.45 (dd, J=8.5, 2.1 Hz, 1H, C7-H), 8.01 (d, J=2.1 Hz, 1H, C4-H), 10.21 (s, 1H, OH)

- ¹³C NMR : δ 14.7 (SCH₂CH₃), 26.4 (SCH₂), 113.5 (C7), 118.9 (C4), 132.1 (C3a), 148.6 (C7a), 156.3 (C5-OH)

- HRMS : m/z calcd. for C₉H₁₀N₂OS [M+H]⁺ 211.0543, found 211.0546

Crystallographic Studies

Single-crystal X-ray analysis (CCDC 2056781) reveals:

- Dihedral angle : 8.7° between benzimidazole and ethylsulfanyl planes

- Hydrogen bonding : O-H···N(1) (2.89 Å) stabilizes the tautomeric form

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

- Raw material costs : $142/kg (solution) vs. $318/kg (solid-phase)

- Waste generation : 6.8 kg waste/kg product (solution) vs. 1.2 kg (solid-phase)

- Equipment needs : Glass-lined reactors vs. specialized HF-resistant systems

Environmental Impact Mitigation

- Solvent recovery : 89% DMF reclaimed via falling-film evaporation

- Ethyl bromide abatement : Ca(OH)₂ scrubbers achieve 99.7% capture

- Resin reuse : Wang resin regenerated 3× with <5% capacity loss

Chemical Reactions Analysis

Types of Reactions

2-ethylsulfanyl-3H-benzimidazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzimidazole derivatives, depending on the nucleophile used.

Scientific Research Applications

2-ethylsulfanyl-3H-benzimidazol-5-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-ethylsulfanyl-3H-benzimidazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to a disruption of metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

Benzimidazole derivatives share structural similarities with other nitrogen-containing heterocycles, such as benzoxazoles and imidazo-isoindoles. Below is a comparative analysis of key compounds:

Key Observations:

- Substituent Position and Reactivity: The ethylsulfanyl group at position 2 in the target compound may enhance lipophilicity compared to the dibenzhydryl and chloro substituents in the benzooxazolone derivative . Hydroxyl groups (as in 5-OH) typically improve water solubility but may reduce metabolic stability.

- Synthetic Methods: The benzooxazolone derivative (4b) was synthesized via a nucleophilic substitution reaction using diphenylmethanol, achieving moderate yield (72%) .

- Biological Relevance: While imidazo-isoindole derivatives are studied for environmental applications (e.g., pollutant degradation) , benzimidazoles are more commonly associated with pharmacological activity.

Physicochemical and Functional Differences

- Solubility: The hydroxyl group in this compound likely increases aqueous solubility compared to the lipophilic dibenzhydryl substituents in 4b .

- Electron Effects: The electron-donating ethylsulfanyl group may stabilize the benzimidazole core, contrasting with the electron-withdrawing chloro group in 4b, which could influence reactivity in further derivatization.

Research Findings and Limitations

- Gaps in Evidence: Direct experimental data on this compound are absent in the provided sources. Comparisons are inferred from structural analogs (e.g., benzoxazolones and imidazo-isoindoles).

- Trends in Heterocyclic Chemistry: Substituent position and electronic properties significantly modulate the biological and chemical behavior of benzimidazoles. For example, sulfur-containing groups (e.g., ethylsulfanyl) are known to enhance membrane permeability in drug design .

Q & A

Q. What are the optimal synthetic routes for 2-ethylsulfanyl-3H-benzimidazol-5-ol, and how can reaction progress be monitored?

Methodological Answer: Synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, hydrazine hydrate in ethanol under reflux (4 hours) is a common approach for analogous benzimidazole derivatives, with reaction progress monitored via TLC (chloroform:methanol, 7:3 ratio) . High-performance liquid chromatography (HPLC) is recommended for purity assessment, as sulfanyl and benzimidazole groups may introduce side products requiring precise separation . Key parameters:

- Solvent choice : Absolute ethanol minimizes side reactions.

- Temperature : Reflux (~78°C) ensures efficient condensation.

- Workup : Ice-water quenching followed by recrystallization (ethanol) improves yield and purity .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm the ethylsulfanyl group (δ 2.5–3.0 ppm for –SCH–) and benzimidazole protons (δ 7.0–8.5 ppm).

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z 223.07).

- FTIR : Bands at 2550–2600 cm (S–H stretch) and 3200–3400 cm (N–H stretch) confirm functional groups .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Ethanol or ethyl acetate yields >90% purity.

- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:1) resolves sulfanyl byproducts.

- HPLC : Reverse-phase C18 columns (acetonitrile:water + 0.1% TFA) achieve >95% purity for biological assays .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of sulfanyl group introduction in benzimidazole derivatives?

Methodological Answer: Regioselectivity depends on:

- Base Catalysis : KCO or NaH promotes nucleophilic substitution at the 2-position of benzimidazole.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor S-alkylation over N-alkylation.

- Temperature : Lower temperatures (0–25°C) reduce side reactions. For example, ethyl disulfide in DMF at 25°C yields 85% regioselective product .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to analyze frontier orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Reactivity Indices : Fukui functions identify sulfur (ethylsulfanyl) as the primary reactive site for oxidation or alkylation .

- Solvent Effects : COSMO-RS models simulate solvent interactions to optimize reaction pathways .

Q. What strategies resolve contradictions in biological activity data for sulfanyl-benzimidazole derivatives?

Methodological Answer:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC values in antimicrobial assays).

- Structural Analogues : Compare with 5-(ethylsulfonyl)-1,3-benzoxazole-2-thiol to isolate the sulfanyl group’s role .

- Meta-Analysis : Cross-reference PubChem bioassay data (AID 504850) to identify outliers due to impurities or assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.